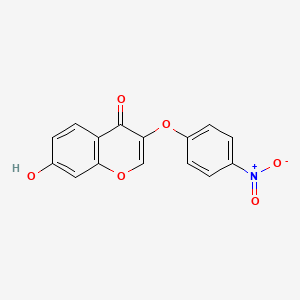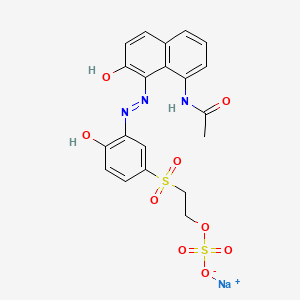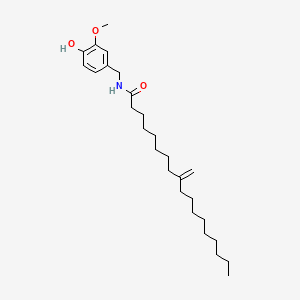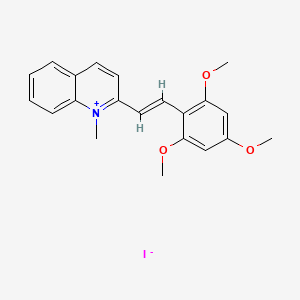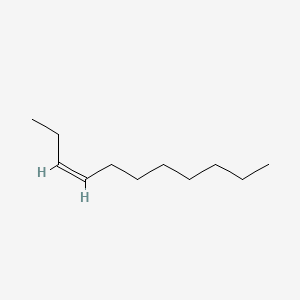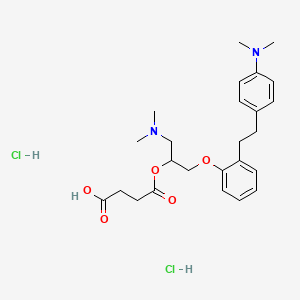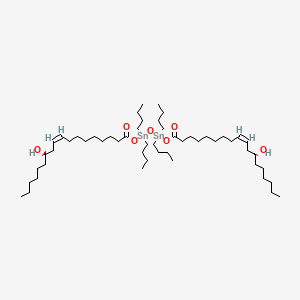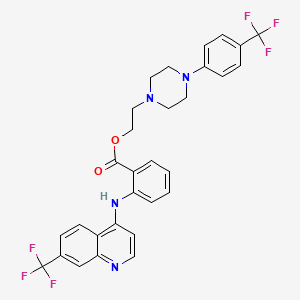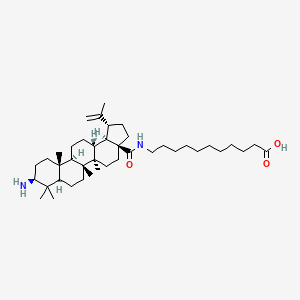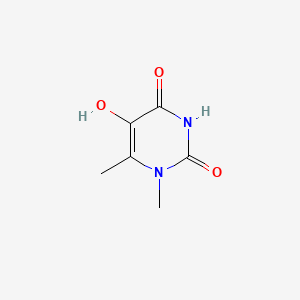
5-Hydroxy-1,6-dimethyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1,6-dimethyluracil is a derivative of uracil, a pyrimidine nucleobase. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. It is structurally characterized by the presence of hydroxyl and methyl groups at specific positions on the uracil ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,6-dimethyluracil typically involves the oxidation of 6-methyluracil. One common method is the Elbs oxidation, which uses ammonium persulfate ((NH₄)₂S₂O₈) as the oxidizing agent in the presence of metal phthalocyanine catalysts such as Fe(II), Fe(III), and Co phthalocyanines . The reaction conditions are optimized to achieve high yields, with temperatures maintained between 60°C and 80°C to prevent further oxidation and degradation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger volumes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,6-dimethyluracil undergoes various chemical reactions, including:
Substitution: Alkylation reactions can introduce additional methyl or other alkyl groups to the uracil ring.
Common Reagents and Conditions
Oxidation: Ammonium persulfate ((NH₄)₂S₂O₈) and molecular oxygen in alkaline solutions.
Substitution: Dimethyl sulfate in aqueous-alkaline media for alkylation reactions.
Major Products
Oxidation: Further oxidation can lead to the degradation of the pyrimidine ring.
Substitution: Alkylation can produce derivatives such as 5-methoxy-1,6-dimethyluracil.
Scientific Research Applications
5-Hydroxy-1,6-dimethyluracil has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural similarity to nucleobases makes it useful in studies of DNA and RNA interactions.
Medicine: Derivatives of this compound have shown promise as immunomodulators and antioxidants.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,6-dimethyluracil is primarily associated with its antioxidant activity. The hydroxyl group at the 5-position can scavenge free radicals, thereby protecting cells from oxidative damage . This activity is enhanced by the presence of methyl groups, which can influence the compound’s reactivity and bioavailability .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6-methyluracil: Another derivative of uracil with similar antioxidant properties.
5-Hydroxy-1,3,6-trimethyluracil: A derivative with higher antioxidant activity and bioavailability compared to 5-Hydroxy-1,6-dimethyluracil.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its chemical and biological properties. The presence of both hydroxyl and methyl groups at distinct positions on the uracil ring provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
159211-24-2 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-hydroxy-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(9)5(10)7-6(11)8(3)2/h9H,1-2H3,(H,7,10,11) |
InChI Key |
FWSJXUFXMIGDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




